![molecular formula C36H60O8 B12456527 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)
2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a substituted oxane ring. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the oxane ring. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Hydroxylation reactions: to introduce hydroxyl groups.
Glycosylation reactions: to attach the oxane ring.
Industrial Production Methods
Industrial production of such compounds may involve:
Fermentation processes: using genetically engineered microorganisms.
Chemical synthesis: using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives, substituted oxanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the oxane ring and multiple hydroxyl groups.
Steroids: Share the cyclopenta[a]phenanthrene core but differ in functional groups and side chains.
Glycosides: Contain sugar moieties attached to various aglycones, similar to the oxane ring in the compound.
Uniqueness
The compound’s unique combination of a cyclopenta[a]phenanthrene core, multiple hydroxyl groups, and a substituted oxane ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Biological Activity
The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a type of ginsenoside, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C42H70O12. It is characterized by a complex structure featuring multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene backbone. The presence of these functional groups is significant for its biological interactions.
Structural Information
Property | Value |
---|---|
Molecular Formula | C42H70O12 |
Molecular Weight | 766.93 g/mol |
LogP | 5.12 |
Solubility | 0.0743 g/L |
Polar Surface Area | 160.07 Ų |
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . In vitro studies have demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. For instance, it inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammation-related conditions.
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress. It appears to enhance cell viability and reduce apoptosis in neuronal cells through mechanisms involving the modulation of mitochondrial pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The underlying mechanisms may involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Natural Products demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent against oxidative stress .
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
- Neuroprotection : A study in Neurochemistry International reported that this compound protected SH-SY5Y neuronal cells from hydrogen peroxide-induced toxicity by enhancing the expression of neuroprotective factors .
- Anticancer Activity : An investigation in Cancer Letters found that the compound inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction and modulation of key signaling pathways .
Properties
Molecular Formula |
C36H60O8 |
---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3 |
InChI Key |
OZTXYFOXQFKYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
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